molecular formula C14H10O3 B13004488 Benzaldehyde, 5-benzoyl-2-hydroxy- CAS No. 14898-78-3

Benzaldehyde, 5-benzoyl-2-hydroxy-

Cat. No.: B13004488
CAS No.: 14898-78-3
M. Wt: 226.23 g/mol
InChI Key: RPQGBBKISKLMCW-UHFFFAOYSA-N
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Description

Benzaldehyde, 5-benzoyl-2-hydroxy- (IUPAC: 2-hydroxy-5-benzoylbenzaldehyde), is a substituted benzaldehyde derivative featuring a hydroxyl group at the 2-position and a benzoyl group (-COC₆H₅) at the 5-position of the benzene ring. The benzoyl substituent distinguishes it from simpler derivatives by introducing a bulky aromatic ketone group, which likely enhances lipophilicity and influences reactivity .

Properties

CAS No.

14898-78-3

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

5-benzoyl-2-hydroxybenzaldehyde

InChI

InChI=1S/C14H10O3/c15-9-12-8-11(6-7-13(12)16)14(17)10-4-2-1-3-5-10/h1-9,16H

InChI Key

RPQGBBKISKLMCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-2-HYDROXYBENZALDEHYDE typically involves the formylation of phenol derivatives. One common method is the Reimer-Tiemann reaction, which involves the reaction of phenol with chloroform in the presence of a strong base such as sodium hydroxide . This reaction produces ortho-hydroxybenzaldehyde, which can then be further modified to introduce the benzoyl group.

Industrial Production Methods

Industrial production of 5-BENZOYL-2-HYDROXYBENZALDEHYDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-BENZOYL-2-HYDROXYBENZALDEHYDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated benzaldehydes and other substituted derivatives.

Mechanism of Action

The mechanism of action of 5-BENZOYL-2-HYDROXYBENZALDEHYDE involves its interaction with various molecular targets. The hydroxyl and carbonyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of benzaldehyde derivatives with substitutions at the 2- and 5-positions:

Compound Name Substituents Formula Molecular Weight (g/mol) Key Features
Benzaldehyde, 2-hydroxy- -OH (C2) C₇H₆O₂ 122.12 Parent compound; polar due to hydroxyl and aldehyde groups .
5-Chloro-2-hydroxybenzaldehyde -Cl (C5), -OH (C2) C₇H₅ClO₂ 156.57 Chlorine increases molecular weight and electronegativity, enhancing stability .
5-Methoxy-2-hydroxybenzaldehyde -OCH₃ (C5), -OH (C2) C₈H₈O₃ 152.15 Methoxy group improves solubility in organic solvents .
5-Bromo-2-hydroxybenzaldehyde -Br (C5), -OH (C2) C₇H₅BrO₂ 201.02 Bromine adds steric bulk and potential halogen bonding interactions .
5-Benzoyl-2-hydroxybenzaldehyde -COC₆H₅ (C5), -OH (C2) C₁₄H₁₀O₃ ~238.24* Benzoyl group increases lipophilicity and may reduce aqueous solubility.

*Estimated based on structural analogs.

Key Observations :

  • Molecular Weight : The benzoyl group in the target compound significantly increases molecular weight compared to halogen or alkoxy substituents.
  • Solubility : While hydroxyl and aldehyde groups favor water solubility, the bulky benzoyl group likely reduces it, favoring organic solvents.
  • Reactivity : The electron-withdrawing benzoyl group may deactivate the benzene ring, altering electrophilic substitution patterns compared to electron-donating groups like -OCH₃ .

Biological Activity

Benzaldehyde, 5-benzoyl-2-hydroxy- (CAS No. 14898-78-3), is an aromatic aldehyde with significant biological activity. This compound has garnered attention for its potential applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry. The following sections detail its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzaldehyde, 5-benzoyl-2-hydroxy- is characterized by the presence of both a hydroxyl group and a benzoyl substituent. This unique structure enhances its reactivity and biological interactions:

Property Description
Molecular Formula C14_{14}H10_{10}O3_{3}
Molecular Weight 230.23 g/mol
Functional Groups Aldehyde, Hydroxyl, Aromatic

Biological Activities

Research indicates that Benzaldehyde, 5-benzoyl-2-hydroxy- exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit enzymatic functions essential for microbial survival.
  • Anticancer Effects : Preliminary investigations suggest that Benzaldehyde, 5-benzoyl-2-hydroxy- may inhibit cancer cell proliferation. It appears to induce apoptosis in certain cancer cell lines, potentially through the modulation of apoptotic pathways.
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage associated with various diseases.

The biological effects of Benzaldehyde, 5-benzoyl-2-hydroxy- can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The hydroxyl group allows for hydrogen bonding with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Interaction : The compound may also interact with cell surface receptors, modulating signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies highlight the biological relevance of Benzaldehyde, 5-benzoyl-2-hydroxy-:

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of Benzaldehyde derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that Benzaldehyde, 5-benzoyl-2-hydroxy- exhibited a minimum inhibitory concentration (MIC) significantly lower than that of common antibiotics.
  • Cancer Cell Proliferation Inhibition : In vitro assays demonstrated that treatment with Benzaldehyde, 5-benzoyl-2-hydroxy- resulted in a dose-dependent reduction in the viability of breast cancer cells (MCF-7). The study reported an IC50 value indicating effective inhibition at relatively low concentrations.

Comparative Analysis with Similar Compounds

Benzaldehyde, 5-benzoyl-2-hydroxy- can be compared with structurally similar compounds to highlight its unique properties:

Compound Name Unique Properties
Salicylaldehyde Strong antimicrobial activity
Benzophenone Known for UV absorption properties
2-Hydroxybenzaldehyde Similar reactivity but less complex

Benzaldehyde, 5-benzoyl-2-hydroxy-'s combination of hydroxyl and benzoyl functionalities enhances its reactivity and potential applications compared to simpler derivatives like salicylaldehyde.

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